Cas no 2229307-56-4 (3-bromo-2-(1-hydroxycyclopropyl)methylphenol)
3-bromo-2-(1-hydroxycyclopropyl)methylphenol Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2-(1-hydroxycyclopropyl)methylphenol
- EN300-1927391
- 3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol
- 2229307-56-4
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- Inchi: 1S/C10H11BrO2/c11-8-2-1-3-9(12)7(8)6-10(13)4-5-10/h1-3,12-13H,4-6H2
- InChI Key: HIGFSGDMJYLBGJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CC1(CC1)O)O
Computed Properties
- Exact Mass: 241.99424g/mol
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.5Ų
3-bromo-2-(1-hydroxycyclopropyl)methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1927391-0.05g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-0.1g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-0.25g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-0.5g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-1.0g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1927391-2.5g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-5.0g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1927391-10.0g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1927391-1g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1927391-5g |
3-bromo-2-[(1-hydroxycyclopropyl)methyl]phenol |
2229307-56-4 | 5g |
$3189.0 | 2023-09-17 |
3-bromo-2-(1-hydroxycyclopropyl)methylphenol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-bromo-2-(1-hydroxycyclopropyl)methylphenol
Research Briefing on 3-Bromo-2-(1-hydroxycyclopropyl)methylphenol (CAS: 2229307-56-4): Recent Advances and Applications
3-Bromo-2-(1-hydroxycyclopropyl)methylphenol (CAS: 2229307-56-4) is a synthetic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. This briefing provides an overview of the latest research findings, focusing on the compound's chemical properties, biological activities, and potential applications in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the synthesis and evaluation of 3-bromo-2-(1-hydroxycyclopropyl)methylphenol as a precursor for novel antimicrobial agents. The research demonstrated that the compound's brominated phenol moiety and cyclopropyl group contribute to its ability to inhibit bacterial growth, particularly against Gram-positive strains such as Staphylococcus aureus and Streptococcus pneumoniae. The study also noted its low cytotoxicity in mammalian cells, suggesting a favorable safety profile for further development.
In addition to its antimicrobial properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-bromo-2-(1-hydroxycyclopropyl)methylphenol exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. The researchers attributed this activity to the compound's ability to modulate NF-κB signaling pathways, making it a promising candidate for the treatment of chronic inflammatory diseases.
From a chemical perspective, the stability and reactivity of 3-bromo-2-(1-hydroxycyclopropyl)methylphenol have been subjects of interest. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and confirm its purity. Computational studies have also provided insights into its molecular interactions, aiding in the design of more potent derivatives. These efforts underscore the compound's versatility as a building block in medicinal chemistry.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3-bromo-2-(1-hydroxycyclopropyl)methylphenol and its derivatives. Current research is focused on improving its bioavailability and metabolic stability through structural modifications. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 3-bromo-2-(1-hydroxycyclopropyl)methylphenol (CAS: 2229307-56-4) represents a valuable scaffold in drug discovery, with demonstrated antimicrobial and anti-inflammatory activities. Ongoing research aims to harness its full potential, paving the way for novel therapeutic agents. This briefing underscores the importance of continued exploration of this compound and its derivatives in addressing unmet medical needs.
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